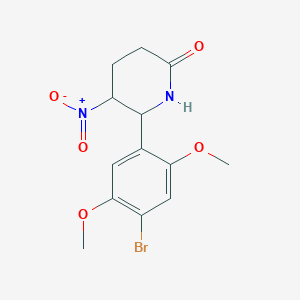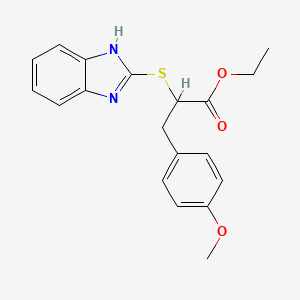![molecular formula C20H26N4O4S B3958247 5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B3958247.png)
5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline
説明
5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline is a chemical compound that has gained significant attention in the scientific community due to its potential uses in various research applications. This compound is also known by its chemical name, TAK-659. The synthesis method, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions of TAK-659 will be discussed in
作用機序
TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. By inhibiting BTK, TAK-659 disrupts this signaling pathway, leading to the death of cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and modulate the immune system. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
実験室実験の利点と制限
One of the main advantages of TAK-659 for lab experiments is its selectivity for BTK. This makes it an ideal tool for studying the B-cell receptor signaling pathway and its role in cancer. However, one limitation is that TAK-659 has only been tested in preclinical studies, and its safety and efficacy in humans are still unknown.
将来の方向性
There are several future directions for TAK-659 research. One area of focus is the development of combination therapies that include TAK-659. Another direction is the investigation of TAK-659's potential uses in other diseases, such as autoimmune disorders. Additionally, further studies are needed to determine the safety and efficacy of TAK-659 in humans.
Conclusion:
TAK-659 is a promising compound that has shown significant potential in cancer research. Its selective inhibition of BTK makes it an ideal tool for studying the B-cell receptor signaling pathway. While TAK-659 has several advantages for lab experiments, its safety and efficacy in humans are still unknown. Further research is needed to determine the full extent of TAK-659's potential uses in cancer and other diseases.
科学的研究の応用
TAK-659 has been extensively studied for its potential uses in various research applications. One of the most promising areas of research is the treatment of cancer. TAK-659 has shown significant anti-tumor activity in preclinical studies, particularly in hematological malignancies such as B-cell lymphoma and chronic lymphocytic leukemia.
特性
IUPAC Name |
5-(4-ethylsulfonylpiperazin-1-yl)-2-nitro-N-(1-phenylethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S/c1-3-29(27,28)23-13-11-22(12-14-23)18-9-10-20(24(25)26)19(15-18)21-16(2)17-7-5-4-6-8-17/h4-10,15-16,21H,3,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKRSZSKURUMHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NC(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-bromophenyl)sulfonyl]-4-(2-nitrophenyl)piperazine](/img/structure/B3958166.png)

![ethyl 2-[(3-chlorobenzoyl)amino]-5-{[(3-chloro-2-methylphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B3958184.png)
![1-benzyl-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3958203.png)
![methyl [(2,5-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate](/img/structure/B3958205.png)
![3-[3-(4-methoxyphenyl)acryloyl]-2-methyl-4(1H)-quinolinone](/img/structure/B3958211.png)
![3-chloro-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B3958216.png)
![6-cyclopropyl-2-[(5-methyl-2-oxocyclohexyl)thio]-4-(2-thienyl)nicotinonitrile](/img/structure/B3958230.png)
![N-(4-chlorophenyl)-4-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-1-piperazinecarbothioamide](/img/structure/B3958237.png)
![5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B3958243.png)
![N-[3-(benzyloxy)-4-methoxybenzylidene]-4-(9H-fluoren-9-yl)-1-piperazinamine](/img/structure/B3958260.png)

![2-chloro-3-{[3-(trifluoromethyl)benzyl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B3958263.png)
![4-fluoro-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B3958268.png)